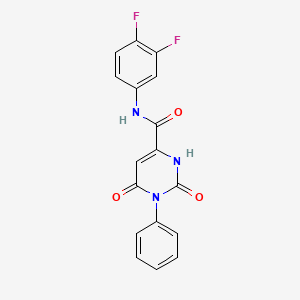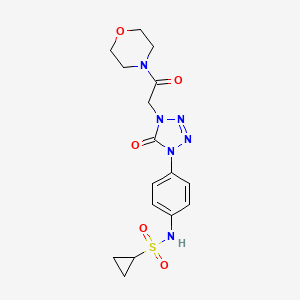
N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)cyclopropanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Angiotensin II Antagonism
A study by Ashton et al. (1994) explored triazolinone biphenylsulfonamide derivatives as potent angiotensin II antagonists. These compounds, including cycloalkylcarbonyl derivatives, displayed high affinity for the AT1 receptor subtype and significant AT2 binding, suggesting potential applications in hypertension and cardiovascular diseases Ashton et al., 1994.
Crystal Structure and Molecular Docking
Al-Hourani et al. (2015) and (2020) conducted studies focusing on the crystal structure and molecular docking of tetrazole derivatives related to N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)cyclopropanesulfonamide. These studies provide insights into the molecular interactions and potential biological activities of these compounds, particularly as COX-2 inhibitors Al-Hourani et al., 2015; Al-Hourani et al., 2020.
Potential in Cancer Treatment
Wang et al. (2016) discussed the synthesis of 3-morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one, an important intermediate for creating biologically active compounds. This suggests potential applications in the development of novel anticancer agents Wang et al., 2016.
Antimicrobial and Hemolytic Activity
Gul et al. (2017) synthesized and evaluated a series of compounds including N-[4-(4-morpholinyl)phenyl]acetamide derivatives for antimicrobial and hemolytic activities. Their findings indicate potential applications in developing new antimicrobial agents Gul et al., 2017.
Modulation of Antibiotic Activity
Oliveira et al. (2015) explored the antimicrobial and modulating activity of 4-(Phenylsulfonyl) morpholine, indicating its potential as a modulator of antibiotic activity against multi-resistant strains of various microorganisms Oliveira et al., 2015.
HIV-1 Replication Inhibition
Che et al. (2015) identified N-arylsulfonyl-3-(2-yl-ethanone)-6-methylindole derivatives as inhibitors of HIV-1 replication. This includes derivatives with morpholino groups, suggesting a role in antiretroviral therapy Che et al., 2015.
Propriétés
IUPAC Name |
N-[4-[4-(2-morpholin-4-yl-2-oxoethyl)-5-oxotetrazol-1-yl]phenyl]cyclopropanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6O5S/c23-15(20-7-9-27-10-8-20)11-21-16(24)22(19-18-21)13-3-1-12(2-4-13)17-28(25,26)14-5-6-14/h1-4,14,17H,5-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBQMTNIITJPZOD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NC2=CC=C(C=C2)N3C(=O)N(N=N3)CC(=O)N4CCOCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


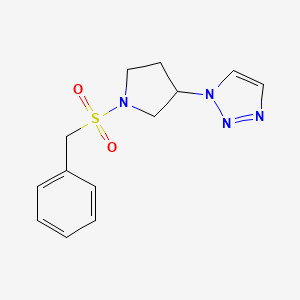
![5-[(3-fluorophenyl)sulfonyl]-1-methyl-3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2400763.png)
![(3aR,7aR)-2-methyl-octahydro-1H-pyrrolo[3,4-c]pyridin-3-one](/img/no-structure.png)
![(S)-6-Chlorospiro[chromane-2,1'-cyclopentan]-4-amine hydrochloride](/img/structure/B2400767.png)
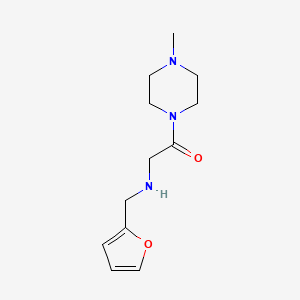
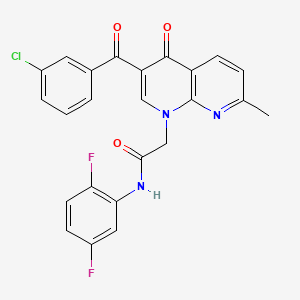

![3-[(Trifluorovinyl)oxy]bromobenzene](/img/structure/B2400776.png)
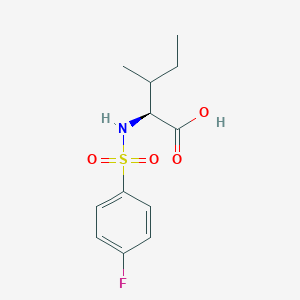
![1-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B2400779.png)
![3-(3,4-dichlorophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B2400782.png)
![N-[(2,3-dimethoxyphenyl)methyl]-2-[11-(2,5-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide](/img/structure/B2400783.png)
